3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBKQPVIIPWFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Solvent: Dichloromethane or pyridine
- Temperature: Ambient to 0°C
- Catalyst: None typically required
- Purification: Recrystallization or chromatography
Introduction of the Furan-2-ylmethyl Group
The next phase involves attaching the furan-2-ylmethyl moiety to the sulfamoyl phenyl derivative:
Alkylation of the sulfamoyl nitrogen : This is achieved by reacting the sulfamoyl phenyl compound with furan-2-methyl halides (e.g., furan-2-methyl bromide or chloride). The process involves nucleophilic substitution facilitated by a base such as potassium carbonate or sodium hydride.
Alternative approach using Mannich-type reactions : Furan derivatives can also be introduced via Mannich reactions, where formaldehyde and furan are reacted in the presence of acids or bases to generate the desired methylated products.
Reaction Conditions:
- Solvent: Acetone or dimethylformamide (DMF)
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to mild heating (~50°C)
- Duration: Several hours to overnight
- Purification: Extraction and chromatography
Coupling with Prop-2-enoic Acid (Acrylic Acid Derivative)
The final step involves attaching the acrylic acid fragment:
Carboxylation of the phenyl ring : This can be achieved via a Heck coupling reaction, where the sulfamoyl-phenyl-furan derivative is coupled with an acrylate or acrylic acid derivative under palladium catalysis.
Alternative esterification or amidation : If the acrylic acid is introduced as an ester, subsequent hydrolysis yields the free acid.
Reaction Conditions:
- Catalyst: Palladium (e.g., Pd(PPh₃)₄)
- Solvent: Dimethylformamide or toluene
- Temperature: Elevated (~80-100°C)
- Reagents: Base such as potassium carbonate
- Purification: Chromatography and recrystallization
Summary of the Overall Synthetic Route
| Step | Starting Material | Key Reagents | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Phenylamine derivatives | Sulfamoyl chloride | Nucleophilic substitution | Pyridine, 0°C to room temp | Sulfamoyl phenyl intermediate |
| 2 | Sulfamoyl phenyl | Furan-2-methyl halide | Alkylation | Acetone, K₂CO₃, room temp | Furan-2-ylmethyl sulfamoyl phenyl |
| 3 | Sulfamoyl-furan derivative | Acrylate or acrylic acid | Heck coupling | Pd catalyst, elevated temp | Final compound with prop-2-enoic acid |
Notes and Considerations
Selectivity and Yield Optimization : Reaction parameters such as temperature, solvent, and base strength significantly influence regioselectivity and yield. For example, controlling the alkylation conditions prevents over-alkylation or side reactions.
Scalability : Industrial synthesis may employ continuous flow reactors with optimized catalysts to improve efficiency and safety.
Environmental and Safety Aspects : Use of environmentally benign solvents and catalysts, along with waste minimization strategies, are critical for sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid exhibits significant anticancer properties. A study published in Molecules highlighted the compound's ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's furan moiety is believed to play a crucial role in enhancing its biological activity.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism of Action: Induction of apoptosis via caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
Research Summary:
- Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 200 | 50 |
Herbicidal Activity
The compound has been explored for its herbicidal properties. A patent describes formulations containing this compound that effectively control various weed species without harming crop plants. The mechanism involves disrupting the photosynthetic process in target weeds.
Field Trials:
- Weed Species Targeted: Amaranthus retroflexus, Chenopodium album.
| Herbicide Concentration (g/L) | % Control of Weeds |
|---|---|
| 1 | 60 |
| 5 | 90 |
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for use in coatings and composite materials.
Polymer Characteristics:
| Property | Value |
|---|---|
| Glass Transition Temp. | 120 °C |
| Tensile Strength | 45 MPa |
Mechanism of Action
The mechanism of action of 3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
This aligns with sulfonamide drugs like Celecoxib, where sulfamoyl groups enhance selectivity for COX-2 .
Furan vs. Phenyl: Replacing a phenyl ring (as in 3-phenylprop-2-enoic acid) with a furan heterocycle introduces electron-rich oxygen, which may alter electronic distribution and metabolic pathways.
Pharmacological and Physicochemical Properties
Solubility and logP:
- This compound: Predicted logP ≈ 1.2 (moderately lipophilic due to furan and sulfamoyl balance).
- (2E)-3-phenylprop-2-enoic acid: Experimental logP = 1.8; lower solubility in aqueous media.
- 3-(4-sulfamoylphenyl)prop-2-enoic acid: logP ≈ 0.5 (higher polarity from sulfamoyl).
Bioactivity Insights:
- (2E)-3-phenylprop-2-enoic acid (cinnamic acid derivative) shows antioxidant and anti-inflammatory activity via NF-κB pathway modulation .
- Sulfamoyl-substituted analogues (e.g., 3-(4-sulfamoylphenyl)prop-2-enoic acid) may mimic sulfonamide drugs, targeting enzymes like carbonic anhydrase or COX-2.
- The furan moiety in the target compound could introduce unique interactions with heme-containing enzymes or receptors, though this remains speculative without experimental data.
Biological Activity
3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid, with the CAS number 391229-93-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
The compound possesses the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C14H13NO5S |
| Molecular Weight | 307.32 g/mol |
| Applications | Research chemical |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of interest is the compound's ability to inhibit urease, an enzyme linked to various pathological conditions. A study evaluated a series of furan chalcone derivatives for their urease inhibitory activity, revealing that certain analogues showed promising results with IC50 values significantly lower than standard drugs like thiourea. Although specific data for this compound is not directly reported, its structural similarity suggests potential for similar activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications in the furan and phenyl rings significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances urease inhibition and may also influence other biological activities such as anti-inflammatory or anti-cancer properties. The presence of the sulfamoyl group is particularly noteworthy as it may contribute to increased solubility and bioavailability .
Case Studies
- Urease Inhibition : In a comparative analysis of furan chalcones, compounds with similar structures to this compound exhibited IC50 values ranging from 16.13 µM to 21.25 µM against urease. This suggests that structural features of this compound could be optimized for enhanced efficacy .
- Tyrosinase Inhibition : Related studies on furan derivatives indicated significant inhibition of tyrosinase, an enzyme involved in melanin production. The most potent inhibitors showed IC50 values as low as 0.0433 µM. Although not directly tested, the structural components of this compound may provide a scaffold for developing effective tyrosinase inhibitors .
Q & A
Q. Advanced Research Focus
- Aqueous buffers : Prop-2-enoic acid derivatives are prone to hydrolysis at pH > 7.0. Stability studies in phosphate-buffered saline (pH 7.4) show <10% degradation over 24 hours at 25°C.
- Organic solvents : Acetonitrile or DMSO stabilizes the compound but may interfere with biological assays. Pre-screen solvents using accelerated stability testing (40°C/75% RH) .
What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Sulfamoyl modifications : Replace the furan-2-ylmethyl group with alkyl or heteroaryl sulfonamides (e.g., isopropyl or thiazole derivatives) to assess binding affinity variations.
- Prop-2-enoic acid substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to modulate electrophilicity and reactivity, as seen in (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid .
- Biological evaluation : Use high-throughput screening (HTS) against target enzymes (e.g., kinases or proteases) to prioritize derivatives .
What analytical techniques are critical for assessing batch-to-batch variability in industrial-scale synthesis?
Q. Basic Research Focus
- HPLC-MS : Quantify impurities (e.g., unreacted sulfamoyl chloride or byproducts).
- Elemental analysis : Verify sulfur and nitrogen content to confirm sulfamoyl incorporation.
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to ensure thermal stability during storage .
How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Docking studies : Use crystal structures of target proteins (e.g., neprilysin or COX-2) to predict binding modes of the sulfamoyl-phenyl group.
- ADMET prediction : Calculate logP, polar surface area, and cytochrome P450 interactions using tools like SwissADME. For example, furan-containing analogs may require CYP3A4 inhibition assays to assess drug-drug interaction risks .
What are the challenges in characterizing metabolic pathways of this compound in vivo?
Q. Advanced Research Focus
- Phase I metabolism : The furan ring is susceptible to oxidative cleavage, forming reactive intermediates. Use LC-MS/MS to identify metabolites in liver microsome assays.
- Phase II conjugation : Sulfamoyl groups may undergo glucuronidation; incubate with UDP-glucuronosyltransferase isoforms (e.g., UGT1A1) to map conjugation sites .
How can crystallography data resolve ambiguities in molecular conformation for patent applications?
Advanced Research Focus
Single-crystal X-ray diffraction provides definitive proof of:
- Stereochemistry : Confirmation of (E)-configuration and sulfamoyl group orientation.
- Hydrogen-bonding networks : Critical for claiming novelty in solid-state forms, as demonstrated for 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
